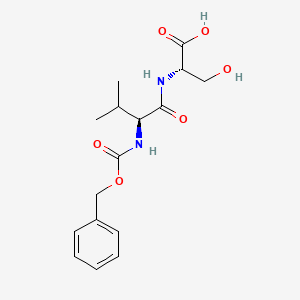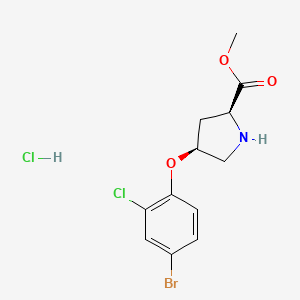
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride, also known as IPC-Methyl, is a small molecule compound that is used in scientific research and laboratory experiments. It is a synthetic molecule that has been developed to be a useful tool for scientists and researchers. IPC-Methyl is a derivative of pyrrolidinecarboxylic acid and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions :
- A study on the synthesis of 2,3-disubstituted pyrrolidines and piperidines detailed a one-pot oxidative decarboxylation-beta-iodination of amino acids, providing insights into the synthesis processes that may involve compounds like Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Boto, Hernández, de Leon, & Suárez, 2001).
Photophysical Properties :
- Research on the photophysical properties of S, N, and Se-modified methyl salicylate derivatives has implications for understanding the optical properties of related compounds, including this compound (Yoon et al., 2019).
Catalysis and Chemical Transformations :
- A study on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols provides a perspective on catalytic processes that could be relevant to the transformations of this compound (Liu, Ma, Liu, & Wang, 2014).
Material Science Applications :
- The synthesis of novel poly(ether imide ester)s from pyridine derivatives, as explored by Mehdipour‐Ataei and Amirshaghaghi (2005), suggests potential applications of this compound in polymer and materials science (Mehdipour‐Ataei & Amirshaghaghi, 2005).
Photocatalytic Reactions :
- In the field of photocatalysis, research on photo-methylation and methoxylation of methyl 2-pyridinecarboxylate, as conducted by Sugiyama et al. (1981), may have relevance for understanding similar photocatalytic reactions involving this compound (Sugiyama et al., 1981).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(4-iodophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEIWGHVFGZHQQ-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456175.png)
![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)
![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)
![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)



